N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a heterocyclic compound characterized by a pyrrolo[3,2-d]pyrimidine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor. The compound's chemical identity is confirmed by its CAS number 1935659-50-9, and it is recognized for its structural uniqueness, which includes an allyl group that may enhance its biological efficacy compared to similar compounds.
The synthesis of N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine typically involves cyclization reactions of appropriate precursors. One common synthetic route includes the reaction of an allyl amine with a pyrimidine derivative. This reaction is generally conducted under catalytic conditions using a base such as potassium carbonate and a solvent like dimethyl sulfoxide at elevated temperatures.
Industrial Production Methods: For large-scale production, continuous flow reactors may be employed to optimize yield and purity. Purification techniques such as recrystallization and chromatography are essential for obtaining high-purity products suitable for research and application.
The molecular formula of N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is C10H12N4. Its structural representation reveals a complex arrangement that contributes to its biological activity. The InChI (International Chemical Identifier) for this compound is:
This structure indicates the presence of nitrogen atoms integral to the pyrrolo and pyrimidine rings, which are crucial for the compound's reactivity and interaction with biological targets .
N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine can undergo several types of chemical reactions:
These reactions are significant for modifying the compound's structure to enhance its pharmacological properties.
The primary target of N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is adenine phosphoribosyltransferase. The mechanism involves binding to the active site of this enzyme, which inhibits its function. This inhibition disrupts the purine salvage pathway responsible for recycling purines into nucleotides, leading to decreased nucleotide production essential for DNA replication and RNA transcription processes.
While detailed pharmacokinetic data (absorption, distribution, metabolism, excretion) are currently unavailable for this compound, its action on adenine phosphoribosyltransferase suggests potential therapeutic implications in diseases where nucleotide synthesis is dysregulated.
N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine exhibits specific physical properties that influence its behavior in biological systems:
Understanding these properties aids in predicting the compound's behavior in various environments and its suitability for pharmaceutical applications .
N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine has several notable applications:
The core structure of N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine belongs to the 5H-pyrrolo[3,2-d]pyrimidine class, a nitrogen-rich bicyclic system isosteric with purines. This scaffold comprises:
Table 1: Structural Comparison of Key Pyrrolo[3,2-d]pyrimidine Analogs [1] [6] [9]
Compound | C4 Substituent | C6 Substituent | Molecular Formula | Core Variations |
---|---|---|---|---|
N-allyl-6-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | N-allylamino | Methyl | C₁₀H₁₂N₄ | Standard bicyclic |
6-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine | Amino | Methyl | C₇H₈N₄ | Unsubstituted at N4 |
Tofacitinib Hydrogenation Impurity | N-methyl-N-(4-methylpiperidin-3-yl) | - | C₁₃H₂₁N₅ | Partially saturated core |
7-Benzyl-N-(substituted)-pyrrolo[3,2-d]pyrimidin-4-amine | Benzylamino | Variable | ~C₂₀H₁₈N₅ | C7 benzylation |
Spectroscopic characterization reveals distinctive features:
Pyrrolo[3,2-d]pyrimidine chemistry emerged prominently in the 1960s with investigations into purine analogs, but synthetic limitations constrained early development. Traditional routes suffered from:
The 2009 radical cyclization breakthrough by Tetrahedron researchers enabled practical access to these scaffolds:
These advances coincided with biological validation:
The strategic placement of allyl and methyl groups on the pyrrolo[3,2-d]pyrimidine scaffold imparts distinct pharmacochemical advantages:
Allylamino Group (C4 Position):
Methyl Group (C6 Position):
Table 2: Impact of Substituents on Physicochemical and Bioactive Properties [1] [6]
Property | 6-Methyl-N-unsubstituted | N-Allyl-6-methyl | Change (%) | Biological Consequence |
---|---|---|---|---|
logP (Predicted) | 0.9 | 1.8 | +100% | Enhanced membrane permeability |
Water Solubility | Moderate | Low | -70% | Suitable for lipidic environments |
VEGFR-2 IC₅₀ (μM) | >100 | 32.9-38.7 | Improved | Kinase inhibition potency |
Microtubule Depolymerization EC₅₀ | 1200 nM | ~39 nM | 97% reduction | Antimitotic activity enhancement |
SAR studies demonstrate that combining these substituents synergistically enhances bioactivity:
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3